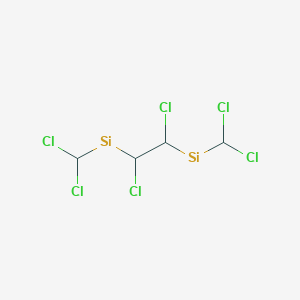![molecular formula C6H12Cl6Si2 B12523504 (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] CAS No. 656801-34-2](/img/structure/B12523504.png)
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. These compounds are often used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] typically involves the reaction of tetrachloroethane with chlorodimethylsilane under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions in specialized reactors. The process would be optimized for yield and purity, often involving multiple steps including purification and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield silanols, while substitution reactions could produce a variety of organosilicon compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] is used as a precursor for the synthesis of more complex organosilicon compounds
Biology and Medicine
In biology and medicine, this compound might be explored for its potential use in drug delivery systems or as a component in biomaterials. Its unique properties could make it suitable for specific biomedical applications.
Industry
Industrially, (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] is used in the production of silicone-based materials, which are widely used in sealants, adhesives, and coatings.
Mécanisme D'action
The mechanism by which (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] exerts its effects involves interactions with various molecular targets. These interactions can influence chemical reactions, material properties, and biological processes. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other organosilicon compounds such as:
- Tetramethylsilane
- Trimethylchlorosilane
- Dimethyldichlorosilane
Uniqueness
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] is unique due to its specific structure, which imparts distinct chemical properties. These properties make it suitable for specialized applications that other organosilicon compounds might not be able to fulfill.
Propriétés
Numéro CAS |
656801-34-2 |
|---|---|
Formule moléculaire |
C6H12Cl6Si2 |
Poids moléculaire |
353.0 g/mol |
Nom IUPAC |
chloro-dimethyl-[1,1,2,2-tetrachloro-2-[chloro(dimethyl)silyl]ethyl]silane |
InChI |
InChI=1S/C6H12Cl6Si2/c1-13(2,11)5(7,8)6(9,10)14(3,4)12/h1-4H3 |
Clé InChI |
GIAZMASOVQBOBH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C(C([Si](C)(C)Cl)(Cl)Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12523423.png)
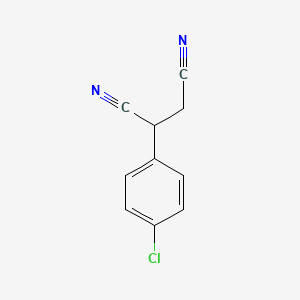
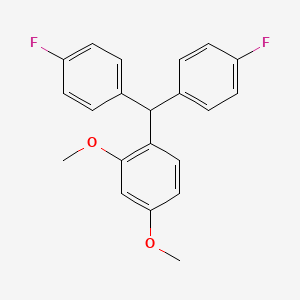


![2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B12523447.png)
methanone](/img/structure/B12523468.png)
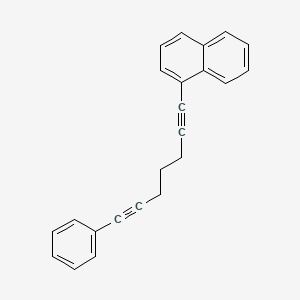
![10-(4-Methoxyphenyl)benzo[h]quinoline](/img/structure/B12523483.png)
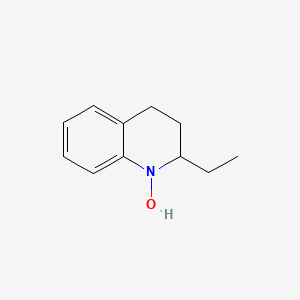
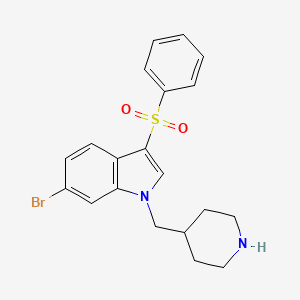
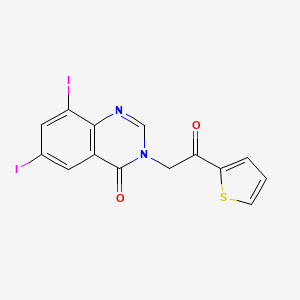
![1-[(Anthracen-9-yl)methyl]-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12523509.png)
